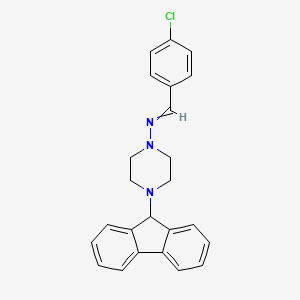

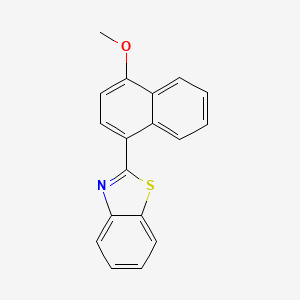

N-(4-chlorobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-chlorobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine and related compounds involves multiple steps, including condensation reactions and nucleophilic aromatic substitution (S(N)Ar) reactions. For example, microwave-assisted synthesis has been employed for the rapid generation of similar compounds, highlighting the efficiency of modern synthetic methods in producing complex molecules with high yields (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction (XRD), revealing details about the crystalline structure and intermolecular interactions. Single crystal XRD data provide insights into the geometry and conformation of these molecules, which are crucial for understanding their reactivity and properties (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

N-(4-chlorobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine and its derivatives exhibit a range of chemical reactivity, influenced by the nature of substituents on the phenyl ring and the piperazine moiety. The compounds have been explored for their potential as allosteric enhancers of receptors and for their ability to form stable complexes with metals, indicating diverse reactivity and applications (Romagnoli et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Polymorphism, resulting in different crystal forms, can significantly affect the physical properties and stability of the compounds, which is important for their application in various fields (Mahesha et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in N-(4-chlorobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine. Studies have shown that these compounds can participate in hydrogen bonding and other non-covalent interactions, affecting their behavior in chemical reactions and biological systems (Weatherhead-Kloster et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of piperazine derivatives, including compounds with structural similarities to "N-(4-chlorobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine," has been a focus in chemical research, aiming at exploring their potential applications in various fields. One approach involves the condensation of 2-aminofluorene with α,ω-dibromoalkanes, leading to the formation of N, N′-(2-fluorenyl) derivatives of piperazine, demonstrating the chemical versatility of such compounds (Barak, 1968).

Antibacterial Activity

Research has highlighted the antibacterial properties of bis-Schiff bases containing a piperazine ring. Compounds like N,N′-bis(4-chlorobenzylidene)-1,4-bis(3-aminopropyl)piperazine show significant antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. This indicates the potential of piperazine derivatives in the development of new antibacterial agents (Xu et al., 2018).

Luminescent Properties

The luminescent properties and photo-induced electron transfer capabilities of naphthalimides with piperazine substituents have been investigated, revealing that such compounds could serve as effective pH probes. The research on these compounds, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, provides insights into their potential applications in sensor technology and materials science (Gan et al., 2003).

Fluorescent Logic Gates

Piperazine derivatives have been utilized in the design of fluorescent logic gates, demonstrating the compound's versatility in sensor and switch applications. The study of solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates illustrates the potential for these compounds in developing advanced molecular devices (Gauci & Magri, 2022).

Therapeutic Applications

Although the request was to exclude information related to drug use and dosage, it's noteworthy that the chemical scaffold of piperazine derivatives, similar to the queried compound, is extensively explored for its therapeutic potential, including antipsychotic, antidepressant, and anxiolytic applications. Such research underscores the broad utility and significant interest in piperazine derivatives in medicinal chemistry (Brito et al., 2018).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3/c25-19-11-9-18(10-12-19)17-26-28-15-13-27(14-16-28)24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,17,24H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPKWGFGBLBQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzylidene)-4-(9H-fluoren-9-yl)piperazin-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4543755.png)

![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4543762.png)

![7-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4543771.png)

![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4543787.png)

![4-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4543808.png)

![propyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4543812.png)

![N-[2-(3-methylphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4543817.png)

![N-(2,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4543828.png)

![2-(2,2-dimethylpropanoyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylonitrile](/img/structure/B4543840.png)

![ethyl 2-[({5-[(4-fluorobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/structure/B4543847.png)